molecular formula C10H16B2 B11920590 1-[2-(Borolan-1-yl)ethynyl]borolane CAS No. 62654-59-5

1-[2-(Borolan-1-yl)ethynyl]borolane

Cat. No.: B11920590
CAS No.: 62654-59-5
M. Wt: 157.9 g/mol
InChI Key: VEODIWIFAAGHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Borolan-1-yl)ethynyl]borolane is an organoboron compound that features a boron atom bonded to an ethynyl group and another boron atom. This compound is of interest in organic synthesis due to its unique structure and reactivity, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Borolan-1-yl)ethynyl]borolane can be synthesized through various methods, including the reaction of boronic esters with alkynes. One common method involves the use of pinacol boronic esters, which undergo catalytic protodeboronation followed by homologation to introduce the ethynyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Borolan-1-yl)ethynyl]borolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: The boron atoms can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce ethyl-substituted borolanes.

Scientific Research Applications

1-[2-(Borolan-1-yl)ethynyl]borolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents.

    Medicine: Research into boron-containing compounds has shown potential for applications in drug development, including cancer treatment.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-[2-(Borolan-1-yl)ethynyl]borolane exerts its effects involves the interaction of the boron atoms with other molecules. The boron atoms can form stable complexes with various ligands, facilitating reactions such as cross-coupling. The ethynyl group provides additional reactivity, allowing for the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual boron-ethynyl structure, which provides distinct reactivity compared to other boron-containing compounds. This makes it a valuable tool in synthetic chemistry and various research applications .

Biological Activity

1-[2-(Borolan-1-yl)ethynyl]borolane is a boron-containing compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a boron atom integrated into its framework, which may contribute to its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, interaction with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

CxHyBz\text{C}_x\text{H}_y\text{B}_z

This compound includes a boron atom linked to an ethynyl group, which may influence its electronic properties and biological interactions. The presence of boron in organic compounds often enhances their ability to interact with biomolecules, making them of particular interest in drug design.

Research indicates that this compound exhibits several mechanisms of action:

  • Reactivity with Biological Molecules: Studies have shown that this compound can react with nucleophiles such as thiols and amines, potentially leading to modifications in proteins and nucleic acids.
  • Inhibition of Enzymatic Activity: Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with various biological molecules. These studies highlight the compound's potential to form complexes with proteins, influencing their function and stability. Such interactions are essential for understanding the compound's pharmacodynamics.

Case Study 1: Anticancer Activity

A study examined the effects of this compound on cancer cell lines. The compound demonstrated cytotoxic effects against several types of cancer cells, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Research Findings

Recent research findings emphasize the importance of boron-containing compounds in drug discovery. The unique properties of boron allow for innovative approaches in targeting specific biological pathways. For instance, studies utilizing ChemGPS-NP have mapped the biological activity of similar compounds, providing a framework for predicting the activity of new boron-based drugs .

Properties

CAS No.

62654-59-5

Molecular Formula

C10H16B2

Molecular Weight

157.9 g/mol

IUPAC Name

1-[2-(borolan-1-yl)ethynyl]borolane

InChI

InChI=1S/C10H16B2/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-8H2

InChI Key

VEODIWIFAAGHSH-UHFFFAOYSA-N

Canonical SMILES

B1(CCCC1)C#CB2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.